

The Structural Elucidation of Methoxyphedrine and its Analogues: A Technical Guide

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Compound of Interest

Compound Name: **Methoxyphedrine**

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Introduction

Methoxyphedrine, often identified as methedrone or para-methoxymethcathinone (PMMC), is a synthetic cathinone that has garnered significant attention within the scientific community due to its psychoactive properties and structural similarity to other stimulants. This technical guide provides an in-depth elucidation of the core structure of **methoxyphedrine** and its analogues. It details their structure-activity relationships, experimental protocols for their synthesis and analysis, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, pharmacology, and forensic analysis.

Core Structure of Methoxyphedrine and its Analogues

Methoxyphedrine belongs to the cathinone class of compounds, which are characterized by a β -keto-phenethylamine skeleton. The core structure of **methoxyphedrine** consists of a phenyl ring substituted with a methoxy group, a cathinone backbone, and a methylamino group. The position of the methoxy group on the phenyl ring gives rise to positional isomers, each with potentially different pharmacological profiles. The most well-known isomer is 4-methoxymethcathinone (methedrone).

Analogues of **methoxyphedrine** can be generated through various structural modifications, including:

- Alteration of the methoxy group's position: 2-methoxy (ortho), 3-methoxy (meta), and 4-methoxy (para) isomers.
- Substitution on the phenyl ring: Addition of other functional groups such as halogens or alkyl groups.
- Modification of the α -carbon: Altering the length of the alkyl chain.
- Modification of the amino group: N-alkylation or incorporation into a pyrrolidine ring.

Table 1: Chemical Structures and Identifiers of **Methoxyphedrine** and Key Analogues

Common Name	IUPAC Name	Chemical Formula	CAS Number	PubChem CID
Methoxyphedrine (Methedrone)	1-(4-methoxyphenyl)-2-(methylamino)propan-1-one	C ₁₁ H ₁₅ NO ₂	530-54-1	216281
Methoxymethcatinone	1-(2-methoxyphenyl)-2-(methylamino)propan-1-one	C ₁₁ H ₁₅ NO ₂	N/A	N/A
Methoxymethcatinone	1-(3-methoxyphenyl)-2-(methylamino)propan-1-one	C ₁₁ H ₁₅ NO ₂	1435933-70-2	71741532
Methylephedrine	(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol	C ₁₁ H ₁₇ NO	552-79-4	64782
Ephedrine	(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol	C ₁₀ H ₁₅ NO	299-42-3	5032
Mephedrone (4-MMC)	2-(methylamino)-4-(methylphenyl)propan-1-one	C ₁₁ H ₁₅ NO	1189726-22-4	24778170

Structure-Activity Relationship (SAR)

The pharmacological activity of **methoxyphedrine** and its analogues is primarily mediated by their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These compounds can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

The specific structural features of each analogue significantly influence its potency and selectivity for these transporters.

Key SAR observations include:

- Phenyl Ring Substitution: The position of the methoxy group is a critical determinant of activity. For example, para-substitution (as in 4-**methoxyphedrine**) tends to confer higher activity at SERT compared to meta- or ortho-substitution.[\[1\]](#)
- α -Alkyl Chain Length: Increasing the length of the alkyl chain at the α -carbon can impact potency.
- N-Alkylation: The nature of the substituent on the amino group influences transporter selectivity. For instance, N-ethyl substitution can increase potency at DAT.

Table 2: Quantitative SAR Data for **Methoxyphedrine** and Selected Analogues

Compound	DAT IC ₅₀ (nM)	SERT IC ₅₀ (nM)	NET IC ₅₀ (nM)	DAT K _i (nM)	SERT K _i (nM)	NET K _i (nM)
Methoxyphedrine (4-MeO-MC)	1,120	129	3,360	3,100	250	1,000
Mephedrone (4-MMC)	467	5,030	328	1,200	5,400	440
Methylene	696	3,450	1,530	1,300	2,000	1,100
Methcathinone	313	11,000	237	770	11,000	330

Note: Data compiled from various sources and experimental conditions may vary. IC₅₀ values represent the concentration required to inhibit 50% of transporter activity, while K_i values represent the binding affinity.

Experimental Protocols

Synthesis of Methoxyphedrine Analogues

The synthesis of **methoxyphedrine** and its analogues typically involves a multi-step process. Below is a representative protocol for the synthesis of 3-methoxymethcathinone (3-MMC).[\[2\]](#)

Synthesis of 3-Methylmethcathinone (adapted for 3-Methoxymethcathinone)

- Step 1: Grignard Reaction. Ethylmagnesium bromide is added to 3-methoxybenzaldehyde to form 1-(3-methoxyphenyl)-1-propanol.
- Step 2: Oxidation. The resulting alcohol is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel to yield the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one.
- Step 3: Bromination. The ketone is then brominated, typically using hydrobromic acid, to produce the α -bromoketone intermediate.
- Step 4: Amination. The bromoketone is reacted with methylamine in an appropriate solvent (e.g., ethanol) to yield the 3-methoxymethcathinone free base.
- Step 5: Salt Formation. The free base is then converted to its hydrochloride salt by treatment with ethereal hydrogen chloride.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for each specific analogue.

Analytical Characterization

The identification and characterization of **methoxyphedrine** and its analogues are crucial for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

3.2.1 GC-MS Analysis Protocol

A general GC-MS method for the analysis of synthetic cathinones is as follows:

- Sample Preparation: A representative sample of the material is accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. An internal standard may be added for quantitative analysis. For some cathinones, a basic extraction may improve peak shape.[3]
- GC Conditions:
 - Column: A non-polar column, such as one with a 5% phenyl/95% methyl silicone stationary phase (e.g., HP-5MS), is commonly used.
 - Oven Program: A temperature gradient is typically employed, for example, starting at 90°C, holding for 1 minute, then ramping up to 300°C at a rate of 8°C/minute, and holding for 10 minutes.
 - Injector: A split injection is used with an injector temperature of around 225°C.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Scan Range: A full scan from m/z 50 to 550 is typically performed.
 - Temperatures: The GC interface, MS source, and quadrupole temperatures are maintained at approximately 300°C, 230°C, and 150°C, respectively.
- Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a certified reference standard.

3.2.2 NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, which is invaluable for the unambiguous identification of isomers.

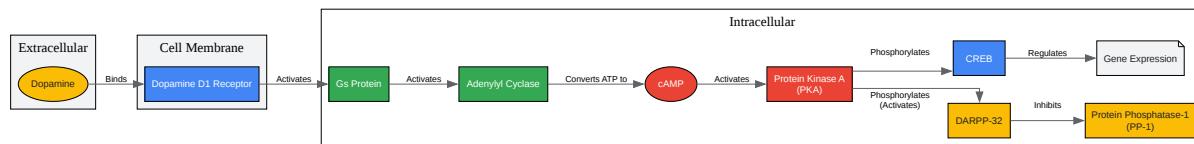
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy:
 - A standard proton NMR spectrum is acquired.
 - Key signals to analyze include the aromatic protons (chemical shifts and splitting patterns of which are highly informative for determining the substitution pattern on the phenyl ring), the methoxy group protons (a singlet), the methyl protons on the cathinone backbone, and the N-methyl protons.
- ^{13}C NMR Spectroscopy:
 - A proton-decoupled carbon-13 spectrum is acquired.
 - The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons provide further confirmation of the structure.
- 2D NMR Spectroscopy:
 - Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the complete molecular structure.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of **methoxyphedrine** and its analogues is the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine and serotonin. This, in turn, activates postsynaptic G-protein coupled receptors (GPCRs), primarily Dopamine D1-like receptors and Serotonin 5-HT2A receptors.

Dopamine D1 Receptor Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition or reversal leads to the activation of postsynaptic D1 receptors. This initiates a Gs-protein coupled signaling cascade.

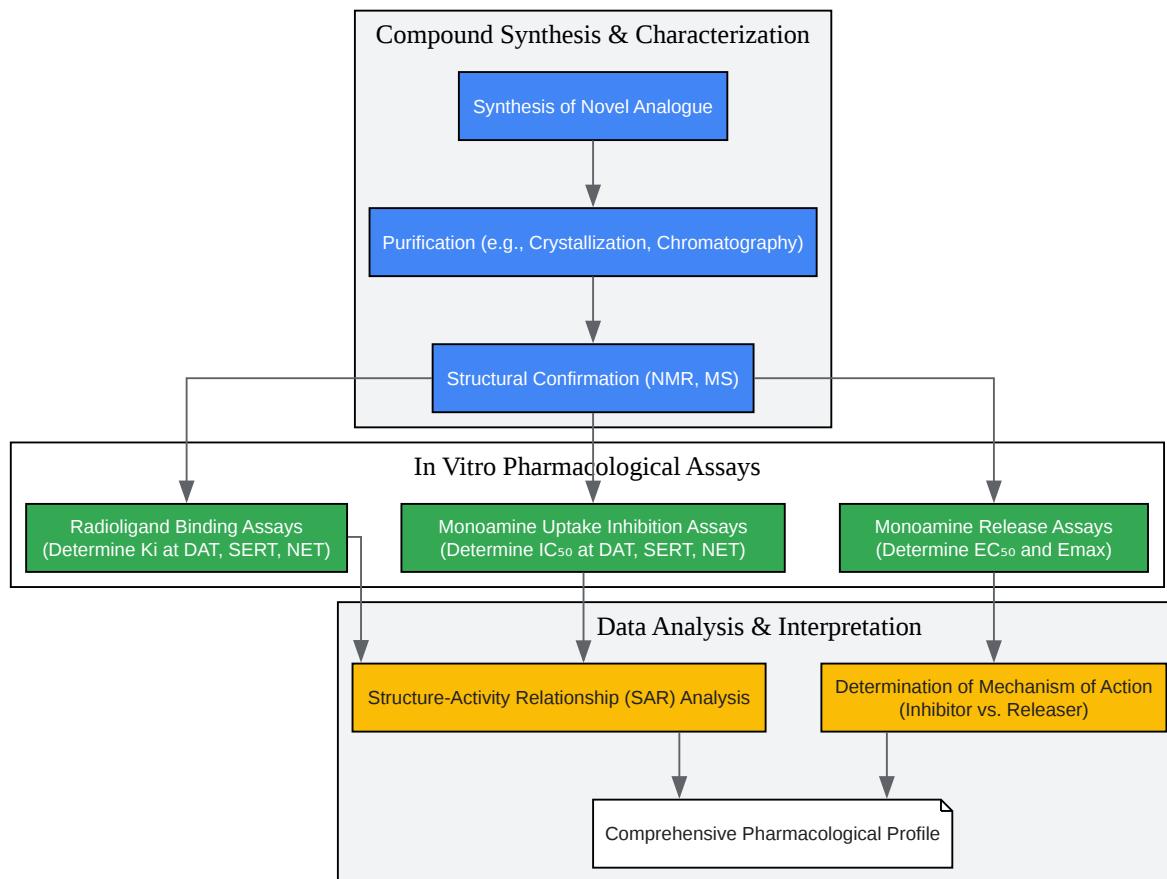
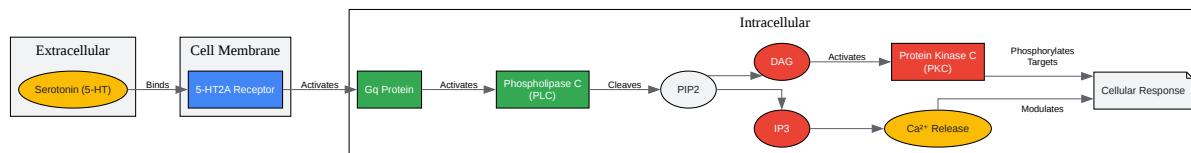


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Dopamine D1 Receptor Signaling Cascade

Serotonin 5-HT2A Receptor Signaling Pathway

Increased synaptic serotonin from SERT modulation activates postsynaptic 5-HT2A receptors, which are coupled to the Gq protein signaling pathway.



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